molecular formula C9H7BrF3NO2 B1273557 N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide CAS No. 392726-69-1

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B1273557
CAS No.: 392726-69-1
M. Wt: 298.06 g/mol
InChI Key: LKKZGGNYYLEERH-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide, also known as 5-bromo-2-trifluoromethoxybenzamide (BTB), is an organic compound that is widely used in scientific research due to its unique properties. BTB is an amide compound that is composed of a five-membered ring system, containing a bromine atom, a trifluoromethoxy group, and an acetamide group. This structure gives BTB a wide range of applications in biochemical and physiological research, making it a valuable compound for scientific research.

Scientific Research Applications

Molecular Structure and Interaction Analysis

Research on derivatives similar to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide has revealed insights into their molecular structure and interactions. For instance, studies on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide have used techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis to explore noncovalent interactions stabilizing crystal packing and to analyze the compound’s stability and chemical reactivity using Density Functional Theory (DFT) calculations (Gouda et al., 2022).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial evaluation of similar compounds have been a significant area of research. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for their antimicrobial and hemolytic activity, demonstrating variable effectiveness against selected microbial species (Gul et al., 2017).

Structural Elucidation and Biological Assessment

The microwave-assisted synthesis and structural elucidation of related compounds, such as 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, have been investigated. These studies also assess their biological properties, like antimicrobial activity against bacterial strains and fungal species (Ghazzali et al., 2012).

Anticonvulsant and Antidepressant Activity

Some derivatives, like 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives, have been synthesized and tested for their antidepressant and anticonvulsant activities, showing significant reductions in immobility times in animal models (Xie et al., 2013).

Enzyme Inhibition Studies

Research has also focused on enzyme inhibition properties of similar compounds. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and found to be active against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases (Siddiqui et al., 2013).

Potential Pesticide Applications

There's also research into potential pesticide applications. For instance, derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally similar, have been characterized for their potential as organic pesticides (Olszewska et al., 2008).

Future Directions

The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .

Properties

IUPAC Name

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKZGGNYYLEERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394062
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392726-69-1
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-trifluoromethoxy-5-bromo-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-trifluoromethoxy-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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